molecular formula C12H16F3NO B11759317 (4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine

(4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine

Cat. No.: B11759317
M. Wt: 247.26 g/mol
InChI Key: UIEXJWURUBSJAG-UHFFFAOYSA-N
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Description

(4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine is a chemical compound with the molecular formula C12H16F3NO and a molecular weight of 247.257 g/mol . This compound is characterized by the presence of a 4-methyl-benzyl group and a 3-trifluoromethoxy-propyl group attached to an amine functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine typically involves the reaction of 4-methyl-benzyl chloride with 3-trifluoromethoxy-propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl and propyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl or propyl derivatives.

Scientific Research Applications

(4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-benzyl)-(3-trifluoromethoxy-ethyl)-amine
  • (4-Methyl-benzyl)-(3-trifluoromethoxy-butyl)-amine
  • (4-Methyl-benzyl)-(3-trifluoromethoxy-phenyl)-amine

Uniqueness

(4-Methyl-benzyl)-(3-trifluoromethoxy-propyl)-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-3-(trifluoromethoxy)propan-1-amine

InChI

InChI=1S/C12H16F3NO/c1-10-3-5-11(6-4-10)9-16-7-2-8-17-12(13,14)15/h3-6,16H,2,7-9H2,1H3

InChI Key

UIEXJWURUBSJAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNCCCOC(F)(F)F

Origin of Product

United States

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